(1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C6H9ClN2O2S |
|---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5-3-6(9(2)8-5)4-12(7,10)11/h3H,4H2,1-2H3 |
InChI Key |
KBEOPEWUCNUXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Chlorination and Sulfonylation Steps
Chlorination : This step involves introducing a chlorine atom into the pyrazole ring. The exact conditions for chlorination may vary depending on the starting material and desired yield.
Sulfonylation : This involves attaching a methanesulfonyl group to the pyrazole ring. Common solvents used include dichloromethane or acetonitrile, often in conjunction with bases like triethylamine or pyridine.
General Synthesis Approach
A general approach to synthesizing sulfonyl chlorides from pyrazoles involves the following steps:
Synthesis of Pyrazole : The pyrazole ring can be synthesized through various methods, such as the condensation of hydrazine with appropriate ketones or aldehydes.
Sulfonylation Reaction : The pyrazole is then treated with chlorosulfonic acid to introduce the sulfonyl group, followed by conversion to the sulfonyl chloride using thionyl chloride.
Chemical Properties and Applications
This compound is highly reactive, making it suitable for various chemical transformations, particularly in the synthesis of pharmaceuticals and agrochemicals. Its applications include reactions with nucleophiles to form sulfonamides, which are important in medicinal chemistry.
Data Table: Synthesis Conditions for Similar Compounds
Chemical Reactions Analysis
Types of Reactions: (1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired transformation.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Bases: Potassium tert-butoxide, sodium hydride
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products Formed:
- Sulfonamide derivatives
- Sulfonate derivatives
- Sulfonothioate derivatives
Scientific Research Applications
(1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The sulfonyl chloride group in the target compound increases electrophilicity compared to the electron-donating -NH₂/-OH groups in compounds or the moderately electron-withdrawing -CF₃/-CHO groups in .
Physical Properties
- Solubility : The sulfonyl chloride group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the lipophilic -CF₃/-S-C₆H₄Cl groups in .
- Stability: The target compound is moisture-sensitive due to -SO₂Cl’s hydrolysis propensity, whereas ’s methanones and ’s carbaldehydes exhibit greater stability under ambient conditions.
Research Findings and Trends
Recent studies highlight the following:
Synthetic Efficiency : The target compound’s synthesis achieves >85% yield under optimized sulfonation conditions, outperforming analogous thiophene-based sulfonyl chlorides (70–75% yields) .
Biological Activity: Pyrazole sulfonamides derived from the target compound show IC₅₀ values of <1 μM against SARS-CoV-2 Mpro, comparable to ’s methanone derivatives (IC₅₀ ~0.5 μM) but with improved selectivity .
Industrial Use: The compound’s reactivity in polymer sulfonation is superior to non-chlorinated analogs, enabling low-temperature processing in specialty plastics .
Biological Activity
(1,3-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
Structural Characteristics
The compound features a pyrazole ring substituted with two methyl groups at the 1 and 3 positions and a methanesulfonyl chloride group at the 5 position. This specific arrangement contributes to its reactivity and biological properties. The electrophilic nature of the sulfonyl chloride group allows it to participate in various substitution reactions, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical in various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that are pivotal in disease progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antibacterial agent.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. For instance, it has shown effectiveness against specific cancer cell lines, indicating its potential as a chemotherapeutic agent.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrazole derivatives to understand structure-activity relationships (SAR).
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (1,4-Dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride | C6H8Cl2N2O2S | Antimicrobial, Antitumor |
| (1,3-Dimethyl-1H-pyrazol-4-YL)methanesulfonamide | C6H11N3O2S | Moderate Antitumor Activity |
| (4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonyl chloride | C6H8Cl2N2O2S | Enhanced Reactivity Profiles |
This table highlights how variations in substitution patterns influence the biological activities of pyrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
